Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group, a chlorofluorobenzyl group, and a methyl ester group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Chlorofluorobenzyl Group: This step involves the reaction of the pyrazole intermediate with 2-chloro-4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for monitoring and controlling the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigating its potential therapeutic effects in treating diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzyl Alcohol
- 2-Chloro-4’-fluorobenzophenone
- 1-(2-Chloro-4-fluorobenzyl)-3-[2-methyl-3-(trifluoromethyl)phenyl]imidazolidin-2-one
Uniqueness
Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chlorofluorobenzyl group provides specific binding interactions with molecular targets.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Biological Activity
Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound notable for its unique pyrazole structure and diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClF3N2O2, with a molecular weight of approximately 336.67 g/mol. The compound features a pyrazole ring with a methyl ester functional group and halogen substituents that enhance its lipophilicity, potentially affecting its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the pyrazole core : Utilizing hydrazine derivatives and appropriate aldehydes.
- Introduction of halogen substituents : Via electrophilic aromatic substitution.
- Esterification : To form the final methyl ester product.
These steps require optimization to ensure high yields and purity, which are critical for subsequent biological evaluations.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial activity. This compound has been investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria and fungi. The presence of trifluoromethyl and chloro groups is believed to enhance its interaction with microbial membranes, leading to increased efficacy.
Antitumor Activity
Research indicates that pyrazole derivatives can exhibit antitumor properties. Compounds structurally similar to this compound have shown promise in inhibiting tumor cell proliferation in vitro. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Study on Antimycobacterial Activity
A recent study explored the efficacy of various pyrazole derivatives against Mycobacterium tuberculosis (Mtb). This compound was included in a screening assay, demonstrating significant activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The compound's mechanism involved targeting specific proteins crucial for mycobacterial survival, highlighting its potential as a therapeutic agent in tuberculosis treatment .
Comparative Analysis with Similar Compounds
Compound Name | Structure Highlights | Key Biological Activities |
---|---|---|
Methyl 1-(4-fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylate | Contains a phenyl group instead of a chloro-substituted benzyl group | Exhibits different electronic properties; potential antitumor activity |
Trifluoromethyl pyrazole derivative | Similar pyrazole core but different substituents | Antimicrobial properties |
Methyl 3-amino-2-pyrazinecarboxylate | Selective androgen receptor modulator | Potential use in hormonal therapies |
This table illustrates the diversity among pyrazole derivatives and their respective biological activities, emphasizing the unique profile of this compound due to its specific halogenated substituents.
Properties
Molecular Formula |
C13H9ClF4N2O2 |
---|---|
Molecular Weight |
336.67 g/mol |
IUPAC Name |
methyl 1-[(2-chloro-4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H9ClF4N2O2/c1-22-12(21)10-5-11(13(16,17)18)20(19-10)6-7-2-3-8(15)4-9(7)14/h2-5H,6H2,1H3 |
InChI Key |
MOZOWZLULVEUKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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